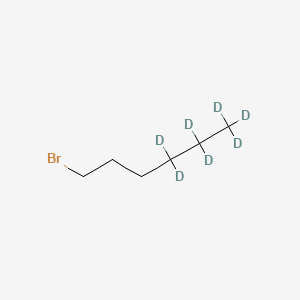
4-3CzTRz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-3CzTRz, also known as 9-(3-(9H-carbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, is an organic compound that has gained significant attention in the field of organic electronics. It is a blue-emitting molecule used in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). The compound is known for its high photoluminescence quantum yield and excellent thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-3CzTRz involves the coupling of carbazole moieties with a triazine core. The general synthetic route includes:
Formation of the triazine core: This is typically achieved through a nucleophilic substitution reaction involving cyanuric chloride and aniline derivatives.
Coupling with carbazole: The triazine core is then coupled with carbazole units using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the triazine core and carbazole intermediates.
Optimization of reaction conditions: Ensuring high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-3CzTRz undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have altered photophysical and electronic properties .
科学的研究の応用
4-3CzTRz has a wide range of scientific research applications, including:
Organic Electronics: Used as a blue-emitting material in TADF-OLEDs, contributing to high-efficiency lighting and display technologies.
Photovoltaics: Investigated for use in organic solar cells due to its excellent charge transport properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes.
Biological Imaging: Utilized in fluorescence imaging techniques for biological research.
作用機序
The mechanism of action of 4-3CzTRz in TADF-OLEDs involves the following steps:
Excitation: Absorption of photons leads to the excitation of electrons from the ground state to the excited singlet state.
Intersystem Crossing: Electrons undergo intersystem crossing to the triplet state.
Delayed Fluorescence: Electrons return to the singlet state through reverse intersystem crossing, emitting photons in the process.
類似化合物との比較
4-3CzTRz can be compared with other similar compounds such as:
1CzTrz-F: Exhibits reduced trap-limited current compared to this compound.
3CzTrz-F: Shows trap-free space-charge-limited behavior, making it more efficient in certain applications.
The uniqueness of this compound lies in its balanced charge transport properties and high photoluminescence quantum yield, making it a valuable material for advanced optoelectronic applications .
特性
分子式 |
C57H36N6 |
|---|---|
分子量 |
804.9 g/mol |
IUPAC名 |
3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-3-15-37(16-4-1)55-58-56(38-17-5-2-6-18-38)60-57(59-55)39-27-29-40(30-28-39)61-53-33-31-41(62-49-23-11-7-19-43(49)44-20-8-12-24-50(44)62)35-47(53)48-36-42(32-34-54(48)61)63-51-25-13-9-21-45(51)46-22-10-14-26-52(46)63/h1-36H |
InChIキー |
VXJFFPDTEJDHEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)




![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)


![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)



